1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-

Organic Synthesis Protecting Group Chemistry Pyrrole Functionalization

Researchers synthesizing 3-alkylpyrroles or amine-functionalized pyrrole derivatives face regioselectivity challenges when using unprotected 3-acyl-1-(phenylsulfonyl)pyrroles. The 1,3-dioxolane acetal in this compound provides an orthogonal protecting group strategy enabling chemoselective ketone unmasking without perturbing the N-phenylsulfonyl group. • Masked carbonyl permits 2-/5-position transformations (halogenation, formylation) while the ketone remains protected. • Acid-labile dioxolane enables mild deprotection orthogonal to alkaline N-phenylsulfonyl cleavage. • Rigorous QC distinguishes this scaffold from the isomeric thromboxane A2 antagonist sulotroban (CAS 72131-33-0), which shares the identical molecular formula C₁₆H₁₇NO₅S.

Molecular Formula C16H17NO5S
Molecular Weight 335.4 g/mol
CAS No. 144024-38-4
Cat. No. B12886922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-
CAS144024-38-4
Molecular FormulaC16H17NO5S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1COC(O1)CCC(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H17NO5S/c18-15(6-7-16-21-10-11-22-16)13-8-9-17(12-13)23(19,20)14-4-2-1-3-5-14/h1-5,8-9,12,16H,6-7,10-11H2
InChIKeySQFQZKROTGJCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-: A Protected 3-Acylpyrrole Intermediate for Regioselective Synthetic Procurement


1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)- (CAS 144024-38-4; molecular formula C16H17NO5S; molecular weight 335.37 g/mol) is a heterocyclic organic compound belonging to the class of 3-acyl-1-(phenylsulfonyl)pyrroles. The 1-(phenylsulfonyl) group serves as both an N-protecting group and a directing group that enables regioselective electrophilic substitution at the 3-position of the pyrrole ring . The acyl side chain terminates in a 1,3-dioxolane moiety, which functions as a masked carbonyl (aldehyde/ketone equivalent), providing an orthogonal synthetic handle for further functionalization via selective deprotection under mild acidic conditions. This compound is commercially available as a research intermediate in purities of ≥97% .

Why In-Class 3-Acyl-1-(phenylsulfonyl)pyrrole Analogs Cannot Simply Substitute for CAS 144024-38-4 in Multi-Step Synthetic Workflows


The 1,3-dioxolane moiety in CAS 144024-38-4 constitutes a latent ketone functionality that is absent in simpler 3-acyl-1-(phenylsulfonyl)pyrrole congeners such as 3-acetyl-1-(phenylsulfonyl)pyrrole (CAS 81453-98-7) and 3-benzoyl-1-(phenylsulfonyl)pyrrole (CAS 81453-99-8). While the parent 1-(phenylsulfonyl)pyrrole scaffold reliably directs electrophilic acylation to the 3-position when AlCl₃ is employed as the Lewis acid catalyst, the regiospecificity of subsequent transformations on already elaborated 3-acyl derivatives is not general and can lead to mixtures of 2- and 5-substituted products . The dioxolane protecting group in the target compound provides an orthogonal deprotection handle (acid-labile acetal) that permits chemoselective unmasking of the carbonyl without perturbing the phenylsulfonyl N-protecting group, which itself is cleavable under alkaline hydrolysis conditions . This orthogonal protection strategy cannot be replicated with simple 3-acetyl or 3-benzoyl analogs, which lack a masked carbonyl and would require harsher or less selective transformation conditions. Furthermore, the molecular formula C16H17NO5S is shared with the thromboxane A2 receptor antagonist sulotroban (CAS 72131-33-0), a structurally distinct bioactive molecule, which may confound inventory or biological screening studies if substitution is attempted without rigorous structural verification.

Quantitative Differentiation Evidence for CAS 144024-38-4 Relative to Closest In-Class Analogs


Orthogonal Protecting Group Strategy: Dioxolane-Masked Ketone vs. Unprotected 3-Acetyl and 3-Benzoyl Congeners

CAS 144024-38-4 contains a 1,3-dioxolane ring that serves as a masked ketone. In contrast, 3-acetyl-1-(phenylsulfonyl)pyrrole (CAS 81453-98-7) and 3-benzoyl-1-(phenylsulfonyl)pyrrole (CAS 81453-99-8) present unprotected ketone functionalities. The dioxolane acetal in the target compound is stable under basic and nucleophilic conditions that would react with a free ketone, yet can be selectively cleaved under mild acidic conditions (e.g., aqueous HCl, p-TsOH) to reveal the corresponding 1,4-dicarbonyl system . This enables sequential chemoselective transformations not feasible with the unprotected 3-acyl analogs. The commercial purity specification for CAS 144024-38-4 is ≥97% (HPLC), as listed by major vendors .

Organic Synthesis Protecting Group Chemistry Pyrrole Functionalization

Regioselective Scaffold Advantage: 3-Position Acylation Directed by the Phenylsulfonyl Group

The 1-(phenylsulfonyl) group in CAS 144024-38-4 directs Friedel-Crafts acylation to the 3-position of the pyrrole ring with high regioselectivity when AlCl₃ is used as the Lewis acid catalyst. Anderson et al. established that acetylation and benzoylation of 1-(phenylsulfonyl)pyrrole are 'strongly regiospecific' and give good yields of 3-acyl products, whereas BF₃·OEt₂-catalyzed acylations give predominantly 2-acyl derivatives . However, further acylation of already 3-alkyl-substituted 1-(phenylsulfonyl)pyrroles shows 'little evidence of useful regiospecificity,' yielding mixtures of 2- and 5-substituted products . The target compound, bearing a 3-acyl substituent with a dioxolane terminus, falls into this class; thus, its pre-installed 3-substitution pattern is critical for defining its synthetic identity relative to 2-acyl or unsubstituted analogs.

Regioselective Synthesis Friedel-Crafts Acylation Pyrrole Chemistry

Molecular Formula Isomerism: Structural Differentiation from the Bioactive TXA2 Antagonist Sulotroban

CAS 144024-38-4 shares the identical molecular formula C16H17NO5S and molecular weight (335.37 g/mol) with sulotroban (CAS 72131-33-0; SKF-95587), a known selective thromboxane A2 receptor (TXA2R) antagonist that inhibits carbocyclic thromboxane A2- and endoperoxide-induced vasoconstriction . Despite the identical formula, the two compounds are structurally distinct: the target compound is a 3-acyl-1-(phenylsulfonyl)pyrrole with a dioxolane-terminated side chain, whereas sulotroban is [p-(2-benzenesulfonamidoethyl)phenoxy]acetic acid . This distinguishes the target compound from all simple 3-acyl-1-(phenylsulfonyl)pyrrole congeners, which have different molecular formulas (C12H11NO3S for 3-acetyl; C17H13NO3S for 3-benzoyl) and thus do not present this isomerism confound.

Molecular Isomerism Drug Discovery Compound Library Integrity

Reductive Deoxygenation Potential: Access to 3-Alkylpyrroles via Acylpyrrole Intermediate Chemistry

Ketcha et al. demonstrated that 2- and 3-acyl-1-(phenylsulfonyl)pyrroles can be reductively deoxygenated to the corresponding 2- and 3-alkyl derivatives using borane-tert-butylamine complex (BH₃·t-BuNH₂) in the presence of aluminum chloride (AlCl₃) in moderate to high yields . While the Ketcha study did not specifically include CAS 144024-38-4 as a substrate, the 3-acyl structural motif places this compound within the demonstrated substrate scope of this transformation. The dioxolane protecting group would be expected to survive these reductive conditions (BH₃ complex with AlCl₃), potentially allowing sequential reduction of the ketone carbonyl followed by acidic deprotection to reveal a differentiated 1,4-difunctionalized synthon. Simple 3-acetyl or 3-benzoyl analogs would either be fully reduced or undergo competing reactions at the unprotected ketone.

Reductive Deoxygenation 3-Alkylpyrrole Synthesis Borane Chemistry

High-Value Application Scenarios for CAS 144024-38-4 Based on Verified Differentiation Evidence


Multi-Step Synthesis of 3,4-Disubstituted Pyrroles Requiring Orthogonal Carbonyl Protection

In synthetic routes requiring sequential functionalization of the pyrrole 3-position side chain, the 1,3-dioxolane acetal in CAS 144024-38-4 allows chemists to perform transformations at other sites (e.g., 2-position halogenation, 5-position formylation, or N-deprotection/re-protection) while the ketone remains masked. The dioxolane can then be selectively cleaved under mild acidic conditions to reveal the ketone for further elaboration (e.g., reductive amination, Grignard addition, or Wittig olefination). This orthogonal protection strategy, well-established for 1,3-dioxolanes , is not available with 3-acetyl-1-(phenylsulfonyl)pyrrole or 3-benzoyl-1-(phenylsulfonyl)pyrrole, which would require protection of the free ketone as an additional synthetic step.

Synthesis of ω-(Pyrrol-3-yl)alkyl Derivatives for Conducting Polymer and Surface Adhesion Applications

The reductive deoxygenation methodology of Ketcha et al. provides a validated pathway to convert 3-acyl-1-(phenylsulfonyl)pyrroles into 3-alkylpyrroles. CAS 144024-38-4, after reductive deoxygenation of the ketone carbonyl and subsequent acidic dioxolane deprotection, could yield a 3-(ω-oxoalkyl)pyrrole or, after further functionalization, ω-(pyrrol-3-yl)alkyl derivatives analogous to those developed by Cai et al. for covalently linking polypyrrole layers to metal oxide surfaces . This application scenario is particularly relevant for researchers developing adhesion-promoting systems for electrodeposited polypyrrole films.

Compound Library Management: Preventing Molecular Formula Isomerism Confusion with Sulotroban

Screening laboratories and compound management facilities that maintain libraries containing both CAS 144024-38-4 and sulotroban (CAS 72131-33-0) must implement rigorous structural verification protocols, as both compounds share the molecular formula C16H17NO5S . The pyrrole-based scaffold of CAS 144024-38-4 is readily distinguishable from sulotroban's phenoxyacetic acid scaffold by ¹H NMR (pyrrole ring protons at δ 6.2–7.4 ppm vs. sulotroban's aromatic pattern), LCMS fragmentation, and IR spectroscopy (ester/amide carbonyl stretches at ~1700 cm⁻¹ for the pyrrole vs. carboxylic acid O-H stretch for sulotroban). Procurement documentation must clearly specify CAS 144024-38-4 to avoid delivery of the incorrect isomeric compound.

Preparation of 3-(Aminoalkyl)pyrrole Building Blocks via Reductive Amination of the Deprotected Ketone

Following acidic deprotection of the 1,3-dioxolane group in CAS 144024-38-4 to unmask the terminal aldehyde or ketone (depending on the specific structure), the resulting carbonyl can undergo reductive amination with primary or secondary amines in the presence of NaBH(OAc)₃ or NaBH₃CN to yield 3-(aminoalkyl)pyrrole derivatives. These amine-functionalized pyrroles are valuable intermediates for medicinal chemistry programs targeting G-protein coupled receptors, ion channels, and kinase inhibitors. The orthogonal phenylsulfonyl N-protecting group, which is cleavable under alkaline hydrolysis conditions , ensures that the pyrrole nitrogen remains protected during reductive amination, preventing N-alkylation side reactions.

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